molecular formula C23H31NO B14739145 1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine CAS No. 6286-42-6

1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine

Cat. No.: B14739145
CAS No.: 6286-42-6
M. Wt: 337.5 g/mol
InChI Key: RIQJODRBNMKMRH-UHFFFAOYSA-N
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Description

1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a methoxyphenyl group.

Chemical Reactions Analysis

1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The methoxyphenyl group may also contribute to its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)pyrrolidine: This compound lacks the hexan-3-yl group, which may result in different biological activities and applications.

    4-(Pyrrolidin-1-yl)benzonitrile:

The uniqueness of this compound lies in its specific structure, which combines the properties of the pyrrolidine ring and the methoxyphenyl group, making it a versatile compound for various applications .

Properties

CAS No.

6286-42-6

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

1-[4-[4-(4-methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine

InChI

InChI=1S/C23H31NO/c1-4-22(23(5-2)19-10-14-21(25-3)15-11-19)18-8-12-20(13-9-18)24-16-6-7-17-24/h8-15,22-23H,4-7,16-17H2,1-3H3

InChI Key

RIQJODRBNMKMRH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)N2CCCC2)C(CC)C3=CC=C(C=C3)OC

Origin of Product

United States

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